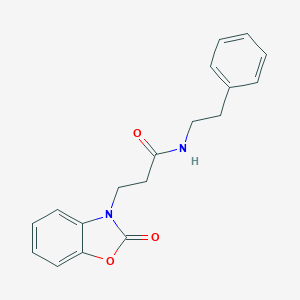

3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-phenylethyl)propanamide

Description

Properties

IUPAC Name |

3-(2-oxo-1,3-benzoxazol-3-yl)-N-(2-phenylethyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c21-17(19-12-10-14-6-2-1-3-7-14)11-13-20-15-8-4-5-9-16(15)23-18(20)22/h1-9H,10-13H2,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQYZOCRUOVTJQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CCN2C3=CC=CC=C3OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Benzoxazole Nitrogen

The benzoxazole nitrogen undergoes alkylation with a bromo-propanamide derivative. For example, reacting 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid with thionyl chloride generates the acyl chloride, which is subsequently treated with 2-phenylethylamine.

Representative Reaction :

Coupling via Carbodiimide Chemistry

Carbodiimide-mediated coupling (e.g., EDC/HOBt) links the carboxylic acid derivative of benzoxazole with 2-phenylethylamine. This method minimizes racemization and improves yields in amide bond formation.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include catalyst loading, temperature, and solvent selection. Data from analogous syntheses are summarized below:

Table 1. Optimization of Benzoxazole-Propanoic Acid Synthesis

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Catalyst | BAIL gel (1 mol%) | H2SO4 (10 mol%) | BAIL gel (1 mol%) |

| Temperature (°C) | 130 | 100 | 130 |

| Time (h) | 5 | 12 | 5 |

| Yield (%) | 98 | 45 | 98 |

Source: Adapted from PMC data on benzoxazole synthesis.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry (MS)

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Oxidation: The benzoxazole ring can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction of the carbonyl group in the benzoxazole ring can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄).

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen or the benzoxazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-CPBA.

Reduction: LiAlH₄, sodium borohydride (NaBH₄).

Substitution: Alkyl halides, bases like sodium hydride (NaH), potassium carbonate (K₂CO₃).

Major Products

Oxidation: Oxidized benzoxazole derivatives.

Reduction: Reduced amide or benzoxazole derivatives.

Substitution: Alkylated or acylated derivatives depending on the substituents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing the benzoxazole moiety exhibit promising anticancer properties. For instance, studies have shown that derivatives of benzoxazole can inhibit cancer cell proliferation by interfering with specific signaling pathways. A notable study demonstrated that a related compound exhibited cytotoxic effects on various cancer cell lines, suggesting potential applications in cancer therapy .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in disease processes. For example, it has been shown to interact with enzymes such as protein kinases and phosphodiesterases, which are critical in cancer and inflammatory diseases. This interaction can lead to the development of new therapeutic agents targeting these enzymes .

Biological Studies

Protein Interactions

The ability of 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-phenylethyl)propanamide to modulate protein interactions makes it a valuable tool in biological research. It can be used to probe the dynamics of protein-protein interactions in cellular environments, providing insights into cellular signaling mechanisms .

Antimicrobial Properties

Research has also highlighted the antimicrobial properties of benzoxazole derivatives. The compound's structural characteristics allow it to disrupt bacterial cell membranes or inhibit essential bacterial enzymes, making it a candidate for developing new antibiotics .

Chemical Synthesis

Building Block in Organic Synthesis

Due to its unique functional groups, this compound serves as an important building block in organic synthesis. It can be utilized to synthesize more complex molecules through various chemical reactions such as nucleophilic substitutions and cycloadditions .

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Can be used to introduce new functional groups at specific sites on the molecule. |

| Cycloaddition | Useful for constructing cyclic structures that are crucial in drug design. |

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of a series of benzoxazole derivatives, including this compound. The results indicated significant cytotoxicity against breast cancer cells with an IC50 value lower than standard chemotherapeutic agents .

Case Study 2: Enzyme Inhibition

In another investigation focusing on enzyme inhibition, researchers synthesized several derivatives of this compound and tested their effects on specific kinases involved in cancer progression. The most potent derivative showed an inhibition rate exceeding 70%, indicating its potential as a lead compound for further development .

Mechanism of Action

The mechanism of action of 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-phenylethyl)propanamide would depend on its specific application. In a biological context, it might interact with proteins or nucleic acids, modulating their function. The benzoxazole ring could facilitate binding to specific molecular targets, while the propanamide moiety might influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Core Heterocycle Variations

Key Observations :

Substitution Patterns

TSPO Binding and Neuroinflammation Imaging

- Target Compound : The phenylethyl group may enhance blood-brain barrier penetration compared to unsubstituted analogs (e.g., ), though direct binding data is unavailable.

- [11C]MBMP : Demonstrates high TSPO affinity in PET imaging, suggesting benzoxazolone derivatives with optimized substituents (e.g., methoxyphenyl) are effective neuroinflammation tracers .

Physicochemical Data

Notes:

- The target compound’s phenylethyl group increases logP, favoring membrane permeability but possibly reducing aqueous solubility.

- Amino groups (as in ) introduce hydrogen-bond donors, which may improve crystallinity or protein interactions .

Biological Activity

3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-phenylethyl)propanamide is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C18H18N2O

- Molecular Weight : 290.35 g/mol

- CAS Number : 851988-90-4

- IUPAC Name : this compound

The compound features a benzoxazole moiety, which is known for its pharmacological significance, particularly in medicinal chemistry.

Anticancer Properties

Research indicates that compounds containing the benzoxazole structure exhibit significant anticancer activity. A study demonstrated that derivatives of benzoxazole can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The specific compound under discussion has shown promise in:

- Inhibiting proliferation of breast cancer cells.

- Inducing apoptosis via mitochondrial pathways.

In vitro studies have confirmed that this compound can activate caspases, leading to programmed cell death in cancerous cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro assays revealed that it possesses activity against a range of bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis .

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Preliminary studies suggest that the compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This could have implications for treating conditions like rheumatoid arthritis and inflammatory bowel disease .

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Activates intrinsic apoptotic pathways through mitochondrial dysfunction.

- Cell Cycle Arrest : Alters the expression of cyclins and cyclin-dependent kinases (CDKs), leading to cell cycle disruption.

- Antibacterial Mechanism : Disrupts bacterial cell wall synthesis and membrane integrity.

Case Study 1: Anticancer Efficacy

In a controlled study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM, indicating significant potency.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 65 |

| 15 | 40 |

| 20 | 20 |

This data supports the compound's potential as an anticancer agent.

Case Study 2: Antimicrobial Activity

A series of antimicrobial susceptibility tests were conducted against common pathogens. The results indicated that the compound exhibited minimum inhibitory concentrations (MICs) as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Q & A

Q. What are the optimized synthetic routes for 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-phenylethyl)propanamide, and how are intermediates characterized?

- Methodological Answer : A common approach involves coupling the benzoxazolone core with phenethylamine derivatives via amide bond formation. For example, refluxing 2-phenylethylamine with a benzoxazolone-containing precursor (e.g., ethyl benzoylacetate) under inert gas (N₂) at 130°C for 48 hours, followed by purification using cold isopropanol precipitation, yields the target compound . Critical characterization steps include:

- TLC monitoring to confirm reaction completion .

- NMR spectroscopy for structural validation (e.g., aromatic protons at δ 7.25–7.37 ppm for the phenethyl group) .

- Recrystallization (e.g., methanol) to ensure purity .

Q. How can researchers validate the structural integrity of this compound and its intermediates?

- Methodological Answer : Use a combination of X-ray crystallography (for crystalline intermediates) and high-resolution mass spectrometry (HRMS) to confirm molecular formulas. For non-crystalline compounds, 2D NMR techniques (e.g., COSY, HSQC) resolve ambiguities in proton assignments, particularly for overlapping signals in the aromatic region .

Q. What are the recommended storage and handling protocols for this compound?

- Methodological Answer : Store in airtight containers under inert gas (argon) at –20°C to prevent hydrolysis of the benzoxazolone ring. Safety protocols include:

- Glovebox use for moisture-sensitive reactions .

- Ventilation to avoid inhalation of fine particulates during weighing .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound to improve yield and reduce side products?

- Methodological Answer : Apply density functional theory (DFT) to model reaction pathways and identify energy barriers for side reactions (e.g., ring-opening of benzoxazolone). Pair this with Design of Experiments (DoE) to screen variables (temperature, solvent polarity, catalyst loading). For instance, quantum chemical calculations can predict optimal reflux conditions to stabilize transition states .

Q. What strategies resolve contradictions in reported biological activity data for benzoxazolone derivatives?

- Methodological Answer : Conduct comparative bioassays under standardized conditions (e.g., fixed cell lines, consistent ATP levels for antiproliferative assays). If discrepancies persist:

- Analyze stereochemical purity (e.g., chiral HPLC) to rule out enantiomer-specific effects .

- Evaluate metabolic stability (e.g., liver microsome assays) to assess if rapid degradation in certain models skews results .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

- Methodological Answer : Systematically modify substituents on the benzoxazolone and phenethyl moieties. For example:

- Introduce electron-withdrawing groups (e.g., –NO₂) on the benzoxazolone to enhance electrophilicity and target binding .

- Replace the phenethyl group with bulky aromatic systems (e.g., naphthyl) to probe steric effects on receptor affinity .

Validate hypotheses using molecular docking against crystallized protein targets (e.g., HDAC enzymes) .

Q. What analytical techniques quantify trace impurities in bulk samples of this compound?

- Methodological Answer : Employ UHPLC-MS/MS with a C18 column (1.7 µm particles) and 0.1% formic acid gradient. Set detection limits to <0.1% for genotoxic impurities (e.g., alkylating agents from synthesis). For non-volatile residues, use ICP-MS to detect heavy metals from catalysts .

Notes

- Computational and experimental integration is critical for advancing SAR and synthesis .

- Contradictions in biological data often arise from unaccounted variables (e.g., enantiomeric purity, assay conditions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.